2-溴-3,3-二甲基丁酰胺

描述

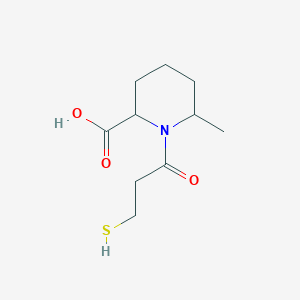

2-Bromo-3,3-dimethylbutanamide is a chemical compound that is structurally related to various brominated organic compounds discussed in the literature. While the specific compound 2-Bromo-3,3-dimethylbutanamide is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related compounds. For instance, the presence of a bromine atom and amide functional group suggests that it may have interesting reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For example, the synthesis of antipyrine derivatives with bromine substituents has been reported, indicating that brominated amides can be synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of organotin bromides suggests that bromine-containing compounds can be prepared using various organic synthesis techniques . These methods could potentially be adapted for the synthesis of 2-Bromo-3,3-dimethylbutanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as evidenced by the X-ray structure characterization of antipyrine derivatives and the disordered nature of the crystal structure of 2,3-dibromo-2,3-dimethylbutane . The presence of bromine can influence the molecular conformation and crystal packing, which is often stabilized by various intermolecular interactions such as hydrogen bonds and π-interactions .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene can function as a formal equivalent of lithiated pyrrole-2-carboxaldehyde, indicating that brominated compounds can be used as intermediates in the synthesis of more complex molecules . Additionally, brominated reagents have been used for selective bromination of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For example, the solubility behavior of organotin bromides in different solvents has been described, which could be relevant for understanding the solubility of 2-Bromo-3,3-dimethylbutanamide . Vibrational and conformational analyses of bromo- and chloro-dimethylbutanes provide insights into the vibrational modes and stable conformations of such compounds . The gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide demonstrates the reactivity of brominated alcohols under certain conditions .

科学研究应用

除草活性

2-溴-3,3-二甲基丁酰胺表现出显著的除草活性。一项研究显示,该化合物的某些异构体的晶体结构,如N-(l'-甲基-l'-苯乙基)-2-溴-3,3-二甲基丁酰胺和(2R, 1'S)-(-)-N-(l'-苯乙基)-2-溴-3,3-二甲基丁酰胺,对其有效性至关重要。该除草活性针对不同植物有所变化,Scirpus juncoides和Echinochloa crus-galli之间的敏感性差异显著(Osamu et al., 2010)。

光谱性质研究

在另一个研究领域中,研究了2-溴-3-N-(N',N'-二甲基甲酰胺基)苯蒽醌的结构和光谱性质,这是2-溴-3,3-二甲基丁酰胺的一种变体。该研究涉及对其几何结构和电子性质的理论和实验分析,有助于理解其吸收和荧光光谱。这样的研究对于开发具有特定电子和光学性质的材料至关重要(E. Kirilova et al., 2018)。

抗炎药物的合成

该化合物还在合成具有医学意义的分子方面发挥作用。例如,2-溴-6-甲氧基萘,是制备非甾体类抗炎药物如那布美通和萘普洛昔的中间体,可以使用2-溴-3,3-二甲基丁酰胺合成。这样的合成在制药制造中至关重要,突显了该化合物在药物开发中的作用(Wei-Ming Xu & Hong-Qiang He, 2010)。

催化应用

该化合物还用于催化作用。一项研究表明其在合成9-芳基-1,8-二氧杂环辛烷基黄酮衍生物中的应用,展示了其作为催化剂的实用性。这种应用在各种化学反应和工业过程中具有重要意义(A. Khazaei et al., 2016)。

属性

IUPAC Name |

2-bromo-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXPZSSUCGOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947981 | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,3-dimethylbutanamide | |

CAS RN |

25117-56-0 | |

| Record name | Butyramide, 2-bromo-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)